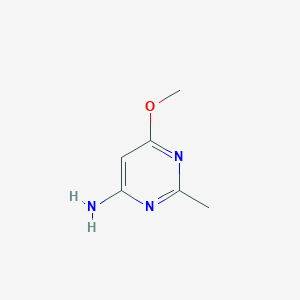
6-Methoxy-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C6H9N3O . Its molecular weight is 139.16 . The InChI Code is 1S/C6H9N3O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3,(H2,7,8,9) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . .Aplicaciones Científicas De Investigación
1. Synthetic Chemistry and Drug Development
Synthesis of Furochromone Pyrimidine Derivatives : A study by Abu‐Hashem and Youssef (2011) involved the preparation of furochromenylideneamino pyrimidin-4-ones from 6-amino-2-thiouracil and furochromone derivatives. These compounds were explored for their analgesic and anti-inflammatory activities, showcasing the role of pyrimidin-4-amine derivatives in medicinal chemistry.
Antihypertensive Agent Research : A study focused on "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", highlighting its significance as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. The compound's molecular structure was analyzed using both experimental and theoretical methods, demonstrating its pharmaceutical relevance (Aayisha et al., 2019).
Solid-Phase Synthesis : An efficient methodology for the solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines, highlighting a streamlined approach for generating pyrimidin-4-amine derivatives (Wéber et al., 2006). This work underlines the compound's utility in synthetic chemistry, enabling the creation of diverse pharmacologically active molecules.
2. Molecular Studies and Compound Characterization
- Hydrogen Bonding and Molecular Interactions : Research on hydrogen bonding in pyrimidine derivatives provides insights into the molecular interactions and structural stability of compounds like 6-methoxy-2-methylpyrimidin-4-amine. Such studies are crucial for understanding the physicochemical properties and reactivity of these molecules (Glidewell et al., 2003).
3. Applications in Antiviral and Antitumor Research
Antiviral Activity : Pyrimidin-4-amine derivatives have been explored for their antiviral properties, with studies examining their efficacy against various viral infections. This research avenue is particularly relevant in the search for new therapeutic agents (Hocková et al., 2003).
Antitumor Agents : The synthesis of novel 1,8-naphthyridine-3-carboxylic acids, incorporating pyrimidin-4-amine derivatives, has been reported. These compounds exhibited cytotoxic activity against tumor cell lines, showcasing the potential of this compound derivatives in cancer research (Tomita et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-2-methylpyrimidin-4-amine are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . .
Propiedades
IUPAC Name |
6-methoxy-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELGWPHSNIOMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
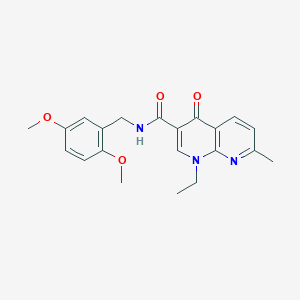
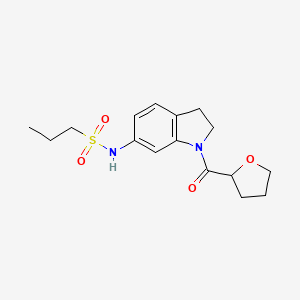

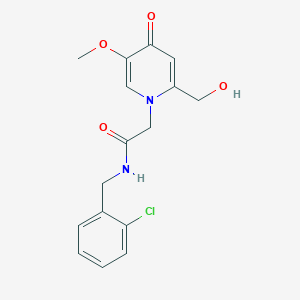
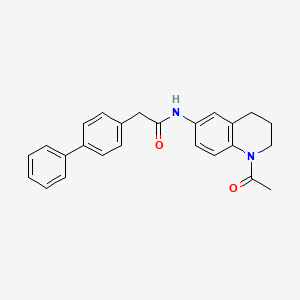
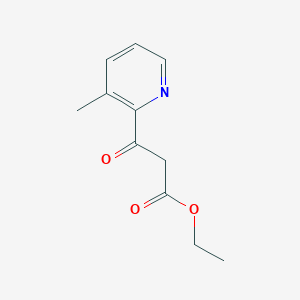
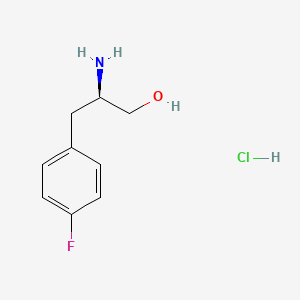
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)

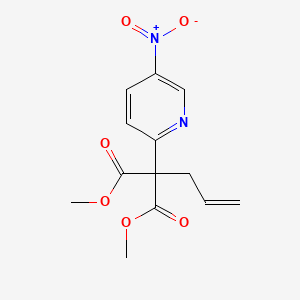
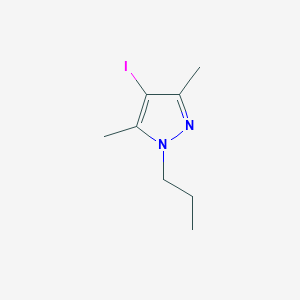
![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)
